Tykerb -

Tykerb

Catalog Number: EVT-10894118
CAS Number:
Molecular Formula: C43H42ClFN4O10S3
Molecular Weight: 925.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Source and Classification

Lapatinib was developed by GlaxoSmithKline and received approval from the U.S. Food and Drug Administration in 2007 for use in combination with capecitabine for patients with advanced or metastatic breast cancer. The compound is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cellular signaling pathways that lead to cancer cell growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of lapatinib involves several steps that can vary based on the method employed. A notable environmentally friendly synthesis route has been developed, which utilizes a five-step process primarily conducted in recyclable water instead of organic solvents. This method significantly reduces the amount of palladium catalyst used, improving sustainability while maintaining high yields .

The synthetic pathway typically includes:

  1. Formation of key intermediates: Starting from 6-nitroquinazolin-4-ol, various reactions involving palladium-catalyzed processes lead to the formation of lapatinib.
  2. Reduction and amination steps: These steps involve converting intermediates into lapatinib through reductive amination techniques.
  3. Final purification: The crude product undergoes crystallization to yield lapatinib ditosylate with high purity levels .
Molecular Structure Analysis

Structure and Data

Lapatinib has a complex molecular structure characterized by its functional groups that include a quinazoline core linked to a branched alkyl side chain and a sulfonamide moiety. The chemical formula for lapatinib ditosylate is C29H26ClFN4O4S2, and it exists as a yellow crystalline solid that is non-hygroscopic .

Key structural details include:

  • Molecular Weight: Approximately 581.12 g/mol
  • Polymorphism: Lapatinib can exist in multiple crystalline forms, affecting its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of lapatinib involves several key chemical reactions:

  1. Nitration: The introduction of a nitro group into the quinazoline ring.
  2. Reduction: This step typically employs palladium on carbon as a catalyst to facilitate hydrogenation.
  3. Amination: Involves coupling with 3-chloro-4-(3-fluorobenzyloxy)aniline to form the final product.
  4. Salt Formation: The conversion of lapatinib base into its ditosylate salt form enhances its stability and solubility properties .
Mechanism of Action

Lapatinib exerts its antitumor effects by inhibiting the activity of the epidermal growth factor receptor and HER2 tyrosine kinases. By blocking these receptors, lapatinib disrupts downstream signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in HER2-positive cancer cells .

Data on Mechanism

  • Targeted Receptors: HER1 (EGFR) and HER2
  • Inhibition Type: Competitive inhibition at the ATP-binding site
  • Cell Cycle Impact: Induces G1 phase arrest in cancer cells, promoting apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid
  • Solubility: Practically insoluble in aqueous media but soluble in organic solvents like DMSO.
  • Melting Point: Approximately 145 °C.

Chemical Properties

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Partition Coefficient (Log P): Indicates lipophilicity, which affects absorption and distribution.

Analytical methods such as High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are employed to characterize the purity and structure of lapatinib .

Applications

Lapatinib is primarily used in oncology as an effective treatment for breast cancer, particularly for patients whose tumors overexpress HER2. Its application extends to combination therapies where it enhances the efficacy of other chemotherapeutic agents like capecitabine. Research continues into developing lapatinib derivatives with improved efficacy or reduced side effects, showcasing its importance in targeted cancer therapy .

Molecular Pharmacology of Tykerb

Dual Tyrosine Kinase Inhibition Mechanisms in Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor 2 Signaling

Tykerb (lapatinib) is a reversible, small-molecule tyrosine kinase inhibitor that simultaneously targets both epidermal growth factor receptor (EGFR/Human Epidermal Growth Factor Receptor 1) and Human Epidermal Growth Factor Receptor 2 (HER2) with high specificity. This dual inhibition disrupts critical oncogenic signaling cascades by preventing ligand-induced autophosphorylation of key tyrosine residues within the intracellular domains of these receptors. Lapatinib binds intracellularly to the kinase domains, blocking adenosine triphosphate (ATP) binding and subsequent receptor activation, thereby inhibiting both homo- and heterodimerization events essential for downstream signal propagation [5] [7].

Unlike monoclonal antibody therapies (e.g., trastuzumab), lapatinib effectively inhibits the constitutively active p95HER2 isoform—a truncated HER2 variant lacking the extracellular domain. This isoform, prevalent in trastuzumab-resistant tumors, remains susceptible to lapatinib due to its intracellular mechanism of action [5] [7]. The compound exhibits nanomolar potency against both targets, with dissociation constants (Kd) of approximately 3 nM for HER2 and 13 nM for EGFR, enabling comprehensive blockade of ErbB family signaling networks [7].

Table 1: Kinase Inhibition Profile of Lapatinib

TargetDissociation Constant (Kd)Biological Consequence
HER23 nMPrevents dimerization and autophosphorylation
EGFR13 nMInhibits ligand-induced activation
p95HER2Comparable to HER2Overcomes extracellular domain truncation

Structural Basis of Adenosine Triphosphate-Binding Pocket Selectivity in Kinase Domains

Lapatinib’s selectivity for EGFR and HER2 kinases stems from its unique structural interactions within the adenosine triphosphate (ATP)-binding cleft. The molecule features a quinazoline core that anchors to the hinge region of the kinase domain through hydrogen bonding with key residues (e.g., Met793 in EGFR). This core is appended with a 3-chloro-4-[(3-fluorobenzyl)oxy]aniline group that extends into a hydrophobic pocket adjacent to the ATP-binding site, conferring specificity [1] [7].

X-ray crystallography reveals that lapatinib stabilizes kinases in an inactive conformation by binding to a distinct hydrophobic region near the adenine pocket. The inhibitor’s flexibility allows it to adopt a compact conformation, enabling deep insertion into the cleft. This contrasts with other kinase inhibitors (e.g., erlotinib) that bind more superficially. Notably, lapatinib’s affinity for HER2 is enhanced by interactions with Thr798 and Asp863, residues critical for its high selectivity among ErbB family members [1]. Resistance-conferring mutations (e.g., HER2 Thr798Ile) sterically hinder lapatinib binding by disrupting these critical contacts, underscoring the precision of its binding mode [1] [7].

Table 2: Structural Determinants of Lapatinib-Kinase Interactions

Structural ElementRole in BindingResidues Involved
Quinazoline coreH-bonding to hingeMet793 (EGFR), Thr798 (HER2)
Aniline substituentHydrophobic pocket occupancyLeu718, Leu844 (EGFR)
Fluorobenzyl groupSteric stabilizationAsp863 (HER2)

Downstream Modulation of Ras/Raf Mitogen-Activated Protein Kinase and Phosphoinositide 3-Kinase/Akt Pathways

Lapatinib’s blockade of EGFR/HER2 activation profoundly suppresses two major oncogenic pathways: the Ras/Raf/mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) axis. In HER2-positive breast cancer cells, lapatinib treatment rapidly dephosphorylates key effectors such as extracellular signal-regulated kinase 1/2 (ERK1/2) in the MAPK pathway and Akt in the PI3K pathway [6] [9]. This dual-pathway inhibition induces G1 cell-cycle arrest and apoptosis by downregulating cyclin D1 and elevating pro-apoptotic proteins like BIM [9].

Constitutive PI3K pathway activation—frequently driven by PIK3CA mutations or phosphatase and tensin homolog (PTEN) loss—represents a major resistance mechanism to HER2-targeted therapies. PIK3CA-mutant HER2-positive cells exhibit reduced sensitivity to lapatinib monotherapy due to persistent Akt signaling. However, combining lapatinib with PI3K pathway inhibitors (e.g., copanlisib, ipatasertib) restores antitumor efficacy by synergistically suppressing phospho-4E binding protein 1 (p4EBP1) and phospho-S6 ribosomal protein (pS6), key markers of pathway reactivation [8] [9]. In gastric cancer models, lapatinib combined with the PI3K inhibitor copanlisib demonstrates synergistic growth inhibition (ED50: 0.83 ± 0.19) in HER2-positive lines resistant to single-agent therapy [8].

Table 3: Downstream Pathway Modulation by Lapatinib

PathwayKey Effectors ModulatedBiological Outcome
Ras/Raf/MAPKReduced pERK1/2, cyclin D1 downregulationG1 cell-cycle arrest
PI3K/Akt/mTORReduced pAkt, p4EBP1, pS6Apoptosis via BIM elevation
Cross-talk nodesFOXO, GSK3β reactivationMetabolic reprogramming

The phosphorylation status of 4EBP1 serves as a predictive biomarker for lapatinib-based combination efficacy. Tumors retaining p4EBP1 expression post-lapatinib exposure exhibit intrinsic resistance, whereas those with significant p4EBP1 suppression respond robustly to PI3K pathway combinations [9]. This underscores the therapeutic relevance of vertical pathway inhibition in PIK3CA-mutant malignancies.

Properties

Product Name

Tykerb

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C43H42ClFN4O10S3

Molecular Weight

925.5 g/mol

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.